p-Carborane
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Overview
Description
P-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
p-Carborane, a hydrophobic cluster, has been identified as a promising candidate for various therapeutic applications . The primary targets of this compound are key enzymes in the biosynthesis of eicosanoids, specifically cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These enzymes play crucial roles in inflammatory responses and are often associated with cancer .
Mode of Action
This compound interacts with its targets, COX-2 and 5-LO, by inhibiting their activities . The di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110, which incorporate this compound, have been identified as potent dual COX-2/5-LO inhibitors . These this compound-based analogs exhibit high 5-LO inhibitory activities, although their COX inhibition is weak or non-existent .
Biochemical Pathways
The inhibition of COX-2 and 5-LO by this compound disrupts the biosynthesis of eicosanoids, a group of signaling molecules derived from arachidonic acid . This disruption can affect various downstream effects, including inflammatory responses and cancer progression .
Pharmacokinetics
Its incorporation into drug design is believed to enhance drug biostability, selectivity, and availability . More research is needed to fully outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of COX-2 and 5-LO by this compound can lead to a decrease in the production of eicosanoids, potentially reducing inflammation and slowing cancer progression . Cell viability studies have shown that this compound analogs exhibit lower anticancer activity compared to related di-tert-butylphenols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its highly hydrophobic nature may affect its interaction with biological systems . Furthermore, the 3D structure of this compound allows it to engage in unique types of intermolecular interactions, which can influence its action . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
p-Carborane interacts with key enzymes in the biosynthesis of eicosanoids, such as cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These interactions are characterized by high inhibitory activities in vitro .
Cellular Effects
This compound exhibits various effects on cellular processes. For instance, it has been found to suppress HCT116 cell proliferation more potently than its carbon-based counterpart . It does not affect the viability of primary cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Metabolic Pathways
This compound is involved in the biosynthesis of eicosanoids, interacting with key enzymes such as COX-2 and 5-LO
Biological Activity
p-Carborane is a unique carbon-boron molecular cluster that exhibits significant potential in biological applications due to its distinctive structural properties and biological activity. As a member of the carborane family, it is characterized by a three-dimensional structure that resembles benzene, which allows for versatile chemical modifications that can enhance its biological efficacy. Recent studies have focused on its application in cancer therapy, particularly as an anticancer agent and as a pharmacophore in drug design.
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Inhibition of Cyclooxygenase Enzymes :
- This compound derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in various cancers. Studies have shown that while this compound analogs exhibit reduced COX inhibition compared to their di-tert-butylphenol counterparts, they retain significant inhibitory activity against lipoxygenase (5-LO) .
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Antitumor Activity :
- Several analogs of this compound, such as R-830-Cb and S-2474-Cb, have demonstrated lower anticancer activity compared to traditional di-tert-butylphenols. However, they exhibit selective cytotoxicity towards cancer cells without affecting primary cells, indicating a potential therapeutic window for targeted cancer treatment .
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Targeting Hypoxia-Inducible Factors :
- Research has indicated that certain this compound compounds can inhibit hypoxia-inducible factor (HIF)-1 transcriptional activity, which plays a crucial role in tumor progression under low oxygen conditions . This inhibition was quantified with IC50 values ranging from 3.24 µM to 23.2 µM for various synthesized compounds.
Table 1: Summary of Biological Activities of this compound Derivatives
Compound | Activity Type | IC50 Value (µM) | Remarks |
---|---|---|---|
R-830-Cb | COX-2 Inhibition | Not specified | Lower anticancer activity than R-830 |
S-2474-Cb | 5-LO Inhibition | Not specified | Selective against cancer cells |
KME-4-Cb | Antitumor Activity | Not specified | Retains some anticancer properties |
E-5110-Cb | Cytotoxicity | Not specified | Lower activity compared to di-tert-butylphenols |
Vi–m | HIF-1 Transcription Inhibition | 3.24 - 23.2 | Significant anti-rabies virus activity |
Advanced Applications
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Drug Delivery Systems :
- Carborane-containing micelles have been developed for targeted delivery to hepatocellular carcinoma (HCC) cells, enhancing the selectivity and absorption capacity of therapeutic agents . These micelles utilize receptor-mediated endocytosis to improve cytotoxicity against cancer cells while minimizing damage to healthy tissues.
- Boron Neutron Capture Therapy (BNCT) :
- Combination Therapies :
Properties
InChI |
InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNUZRMHHJZBOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20644-12-6 |
Source
|
Record name | 1,12-Dicarba-closo-dodecaborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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